![molecular formula C17H17NO4S B2642266 2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid CAS No. 339109-08-9](/img/structure/B2642266.png)
2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
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Description
“2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C17H17NO4S . It is also known by other names such as “2-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)acetic acid” and "Acetic acid, 2-[[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio]-" .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H17NO4S . This indicates that it contains 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Chemiluminescence and Synthesis
2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid is linked to the study of chemiluminescence and the synthesis of various derivatives. One research demonstrated the synthesis of sulfanyl-substituted bicyclic dioxetanes and analyzed their base-induced chemiluminescence, showing moderate light yields, and further explored their thermal stability and X-ray single crystallographic analysis (Watanabe et al., 2010).
Reactivity and Degradation Analysis
The compound has been a subject in the study of aromatic reactivity, where the rates of acid cleavage of disubstituted phenyltrimethylsilanes were examined, revealing insights into the additivity of substituent effects in such reactions (Eaborn, Salih, & Walton, 1972). Another study focused on the degradation kinetics of an anticancer agent structurally related to this compound, providing a comprehensive mechanism involving hydrolysis, isomerization, and elimination processes (Pretzer & Repta, 1987).
Organophosphorus Chemistry
The compound's relevance is also seen in organophosphorus chemistry. Research has shown that unsubstituted and 2-monosubstituted 3-oxo esters react with specific dimer compounds to give nearly quantitative yields of certain thiones, providing significant contributions to the field and insights into reaction mechanisms (Pedersen & Lawesson, 1974).
Electropolymerization and Proton Exchange
Studies have explored the electropolymerization of compounds structurally similar to 2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid, leading to the production of optically active polymers with potential applications in circular dichroism and electroactivity (Strounina, Kane-Maguire, & Wallace, 1999). The development of sulfonated side-chain grafting units for proton exchange membranes in fuel cell applications also highlights the compound's importance in creating advanced materials with high proton conductivity (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-14-9-7-13(8-10-14)18-17(21)16(23-11-15(19)20)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPXACIEVHQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid |
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